molecular formula C21H26ClN3O5S B584430 N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide CAS No. 38160-73-5

N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide

Cat. No. B584430
CAS RN: 38160-73-5
M. Wt: 467.965
InChI Key: WXFUNXIHKOHHSR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Carbamates, such as the one in the given compound, are not commonly employed in organic synthesis, but their reactivity has been studied for synthetic applications and for understanding the mechanisms of their carcinogenicity . The carbamate group is a key structural motif in many approved drugs and prodrugs .

Scientific Research Applications

Sigma Receptor Scintigraphy

A study explored the potential of a new iodobenzamide, aimed at visualizing primary breast tumors in humans through preferential binding to sigma receptors overexpressed on breast cancer cells. This research underlines the importance of receptor-targeted imaging agents in diagnosing and studying the progression of cancer (Caveliers et al., 2002).

Hypoglycemic and Insulinopoietic Effects

Research on oral hypoglycemics, including a study on their use, measurement, and effects on insurance risk assessment, points to the critical role of monitoring drug usage and its implications for diabetic treatment and management (Niedbala et al., 1991).

properties

IUPAC Name

N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O5S/c1-3-4-12-24-21(27)25-31(28,29)17-8-5-15(6-9-17)11-13-23-20(26)18-14-16(22)7-10-19(18)30-2/h5-10,14H,3-4,11-13H2,1-2H3,(H,23,26)(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFUNXIHKOHHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea

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